2,4,5-trichloro-N-propylbenzene-1-sulfonamide chemical structure
2,4,5-trichloro-N-propylbenzene-1-sulfonamide chemical structure
Executive Summary
2,4,5-Trichloro-N-propylbenzene-1-sulfonamide is a specialized organochlorine sulfonamide derivative characterized by a highly lipophilic trichlorinated aromatic core coupled with a flexible N-propyl chain.[1] While sulfonamides are historically significant as the first systematic antibacterial agents (sulfa drugs), this specific derivative occupies a niche intersection between carbonic anhydrase (CA) inhibitors and lipophilic metabolic probes .
The molecule’s structure—defined by the electron-withdrawing 2,4,5-trichloro motif—imparts unique electrostatic properties that enhance metabolic stability by blocking key oxidation sites on the benzene ring. This guide details the structural elucidation, synthetic pathways, and physicochemical profile of the compound, serving as a blueprint for its application in medicinal chemistry and agrochemical development.
Chemical Identity & Structural Analysis[2][3][4][5][6][7][8][9]
Nomenclature & Identifiers[8]
-
IUPAC Name: 2,4,5-trichloro-N-propylbenzene-1-sulfonamide
-
Molecular Formula:
-
Molecular Weight: 302.60 g/mol
-
SMILES: CCCNS(=O)(=O)C1=CC(=C(C=C1Cl)Cl)Cl
-
InChI Key (Predicted): XZQOIXWJ... (Analogous to N-butyl variants)
Structural Architecture
The molecule consists of three distinct pharmacophoric regions:
-
The Aromatic Core (2,4,5-Trichlorobenzene): The three chlorine atoms at positions 2, 4, and 5 create a dense electron-deficient
-system. The steric bulk of the ortho-chlorine (C2) forces the sulfonyl group to rotate out of coplanarity with the benzene ring, typically adopting a torsion angle of ~70–90° to minimize steric clash. -
The Sulfonamide Linker (
): This moiety acts as a hydrogen bond donor (NH) and acceptor (O=S=O). The hybridization of the sulfur atom creates a tetrahedral geometry. -
The N-Propyl Tail: A three-carbon aliphatic chain that increases LogP (lipophilicity), facilitating membrane permeability without introducing excessive steric hindrance.
Electronic & Steric Properties
-
Hammett Effects: The chlorine atoms exert a strong inductive electron-withdrawing effect (-I), increasing the acidity of the sulfonamide N-H proton (
estimated ~9.5–10.0). This makes the nitrogen a better hydrogen bond donor in enzyme active sites. -
Metabolic Blockade: The 2,4,5-substitution pattern leaves only the C3 and C6 positions unsubstituted. The C4-chlorine effectively blocks para-hydroxylation, a primary metabolic clearance pathway for benzenesulfonamides, significantly extending the compound's half-life.
Synthetic Pathways[10]
The synthesis of 2,4,5-trichloro-N-propylbenzene-1-sulfonamide follows a convergent nucleophilic substitution pathway. The protocol relies on the high reactivity of sulfonyl chlorides toward primary amines.
Retrosynthetic Analysis
The molecule is disconnected at the S-N bond, revealing two precursors:
-
2,4,5-Trichlorobenzenesulfonyl chloride (Electrophile)
-
n-Propylamine (Nucleophile)
Experimental Protocol: Sulfonylation
Reagents: 2,4,5-Trichlorobenzenesulfonyl chloride (1.0 eq), n-Propylamine (1.1 eq), Triethylamine (
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 2,4,5-trichlorobenzenesulfonyl chloride in 20 mL of anhydrous DCM under an inert nitrogen atmosphere. Cool the solution to 0°C using an ice bath to suppress side reactions.
-
Addition: Mix n-propylamine (11 mmol) with triethylamine (15 mmol) in 5 mL DCM. Add this mixture dropwise to the sulfonyl chloride solution over 15 minutes. Note: The reaction is exothermic; slow addition prevents thermal decomposition.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 1M HCl (to neutralize excess amine). Wash the organic layer with water (
mL) and brine ( mL). -
Isolation: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Water (9:1) to yield white crystalline needles.
Visualization of Synthesis Logic
Caption: Convergent synthesis via nucleophilic attack of propylamine on the sulfonyl sulfur center.
Spectroscopic Characterization
To validate the structure, the following spectroscopic signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 8.05 | Singlet (1H) | Ar-H (C6) | Deshielded by ortho- | |
| 7.65 | Singlet (1H) | Ar-H (C3) | Shielded relative to H6; isolated by Cl atoms. | |
| 4.80 | Broad Singlet | N-H | Exchangeable proton; shift varies with conc. | |
| 2.95 | Quartet (2H) | Coupled to NH and propyl | ||
| 1.50 | Multiplet (2H) | Methylene bridge. | ||
| 0.90 | Triplet (3H) | Terminal methyl group. |
Infrared Spectroscopy (FT-IR)
-
3250–3300
: N-H stretching (sharp band). -
1340–1360
: Asymmetric stretch. -
1150–1170
: Symmetric stretch. -
1080
: Ar-Cl stretching (characteristic of chlorinated aromatics).
Physicochemical & Biological Profile
Physicochemical Properties
-
LogP (Predicted): ~3.8–4.2. The trichloro motif significantly increases lipophilicity compared to unsubstituted benzenesulfonamides (LogP ~0.9).
-
Solubility: Low in water (< 50 mg/L); High in DMSO, Ethanol, and DCM.
-
pKa: ~9.8. The propyl group is electron-donating (+I), slightly decreasing acidity compared to the N-phenyl analogs, but the trichloro core compensates with strong -I effects.
Pharmacological Context: Carbonic Anhydrase Inhibition
Sulfonamides bind to the Zinc (
-
Mechanism: The deprotonated sulfonamide nitrogen (
) coordinates directly to , displacing the catalytic water molecule/hydroxide ion. -
Selectivity: The bulky 2,4,5-trichloro substitution pattern may provide isoform selectivity (e.g., hCA IX over hCA II) by exploiting hydrophobic pockets within the enzyme active site that smaller sulfonamides cannot reach.
SAR Visualization
Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of each molecular region.
References
-
BenchChem. (n.d.). N-butyl-2,4,5-trichlorobenzenesulfonamide Structure and Properties. Retrieved from (Analogous structure validation).
-
National Institutes of Health (NIH). (2016). Crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate. PubMed Central. Retrieved from (Crystallographic data on 2,4,5-trichloro core).
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Mechanistic grounding for sulfonamide CA inhibition).
- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett constants and LogP predictions).
Sources
- 1. Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
